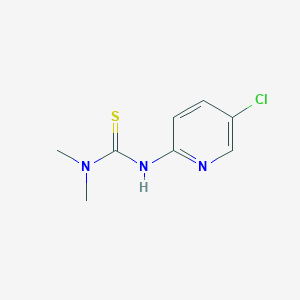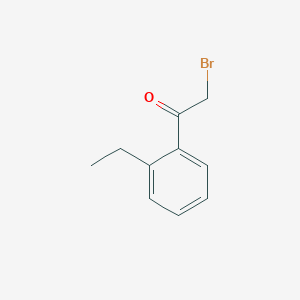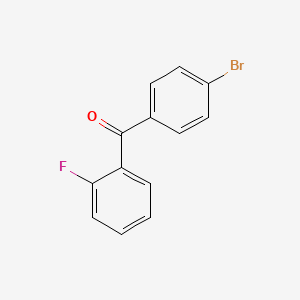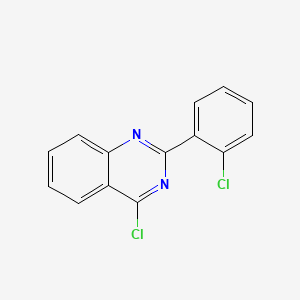
1-(Bromomethoxy)propane
Overview
Description
1-(Bromomethoxy)propane is an organic compound with the molecular formula C4H9BrO and a molecular weight of 153.02 g/mol It is a brominated ether, characterized by the presence of a bromine atom attached to a methoxy group, which is further connected to a propane chain
Mechanism of Action
Target of Action
1-(Bromomethoxy)propane is a synthetic compound that is used in various chemical reactions . It’s important to note that the compound’s targets would largely depend on the specific context of its use, such as the type of reaction it’s involved in and the organisms or cells it’s interacting with.
Mode of Action
They can participate in various types of reactions, including nucleophilic substitutions . In such reactions, the bromine atom in the bromoalkane is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond.
Biochemical Pathways
Bromoalkanes can potentially interfere with lipid metabolism, given their structural similarity to fatty acids . They might be incorporated into lipid molecules, altering their properties and potentially disrupting the function of cell membranes. More research is needed to confirm these possibilities and to uncover other biochemical pathways that might be affected by this compound.
Pharmacokinetics
It’s known that the compound has a density of 136 g/cm3 and a boiling point of 121 °C . These properties could influence its bioavailability and distribution within the body. For instance, its relatively high density might limit its diffusion across biological membranes, potentially affecting its absorption and distribution.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH, temperature, and ionic strength of its environment . Additionally, the presence of other reactive species could influence the compound’s reactivity and the types of reactions it participates in. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles
Cellular Effects
Brominated compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Preparation Methods
1-(Bromomethoxy)propane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with methanol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phase-transfer catalysts can enhance the reaction rate and selectivity, making the process more suitable for large-scale production .
Chemical Reactions Analysis
1-(Bromomethoxy)propane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can also be involved in oxidation and reduction reactions, depending on the specific reagents and conditions used.
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethoxy)propane, while elimination with potassium tert-butoxide would produce propene .
Scientific Research Applications
1-(Bromomethoxy)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Bromomethoxy)propane can be compared with other similar compounds, such as:
1-Bromopropane: This compound is similar in structure but lacks the methoxy group.
1-Bromo-3-methoxypropane: This compound has a similar structure but with the bromine and methoxy groups positioned differently on the propane chain.
The uniqueness of this compound lies in its specific reactivity and the presence of both bromine and methoxy groups, which allows for a wider range of chemical transformations and applications .
Properties
IUPAC Name |
1-(bromomethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-3-6-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGUCDUYZRWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]selenophene-3-acetic acid](/img/structure/B3273650.png)

![2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B3273674.png)









